

# Application Notes and Protocols for VPC-14449 in Cell Viability Assays

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## Compound of Interest

Compound Name: VPC-14449

Cat. No.: B611711

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## Introduction

**VPC-14449** is a potent and selective small molecule inhibitor that targets the DNA-binding domain (DBD) of the androgen receptor (AR).[1][2][3] This novel mechanism of action allows **VPC-14449** to inhibit the transcriptional activity of both full-length AR and its splice variants, which are often implicated in the development of resistance to conventional anti-androgen therapies in prostate cancer.[1][3][4] By interfering with the interaction between the AR and chromatin, **VPC-14449** effectively down-regulates the expression of AR target genes, leading to a suppression of tumor growth.[1][5] Notably, its efficacy has been demonstrated in various castration-resistant prostate cancer (CRPC) cell lines, making it a valuable tool for prostate cancer research and drug development.[1] The specificity of **VPC-14449** for the AR signaling pathway is highlighted by the observation that it does not affect the viability of AR-negative cell lines.[1]

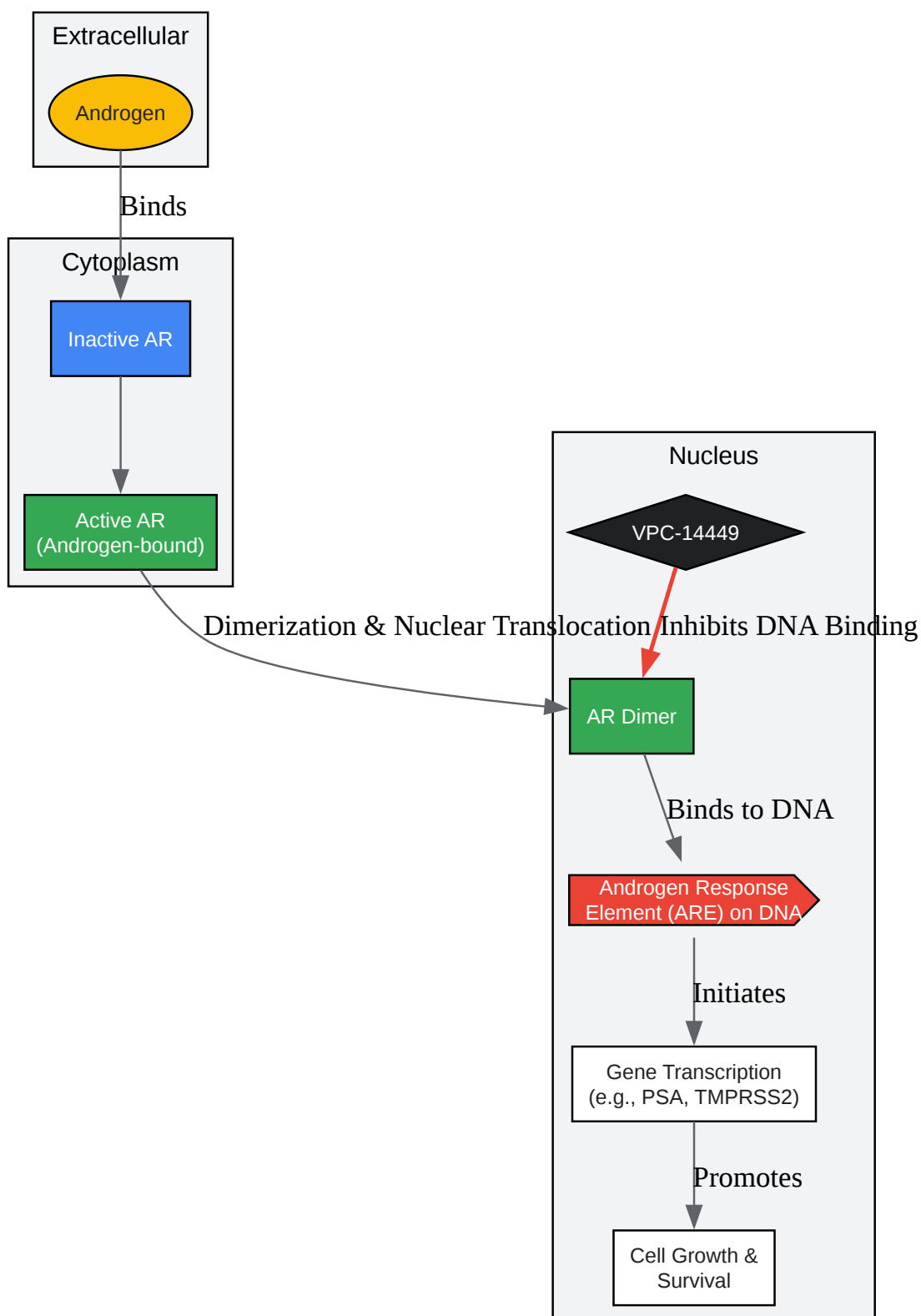
These application notes provide a detailed protocol for utilizing **VPC-14449** in cell viability assays to assess its cytotoxic and cytostatic effects on cancer cell lines, particularly those relevant to prostate cancer.

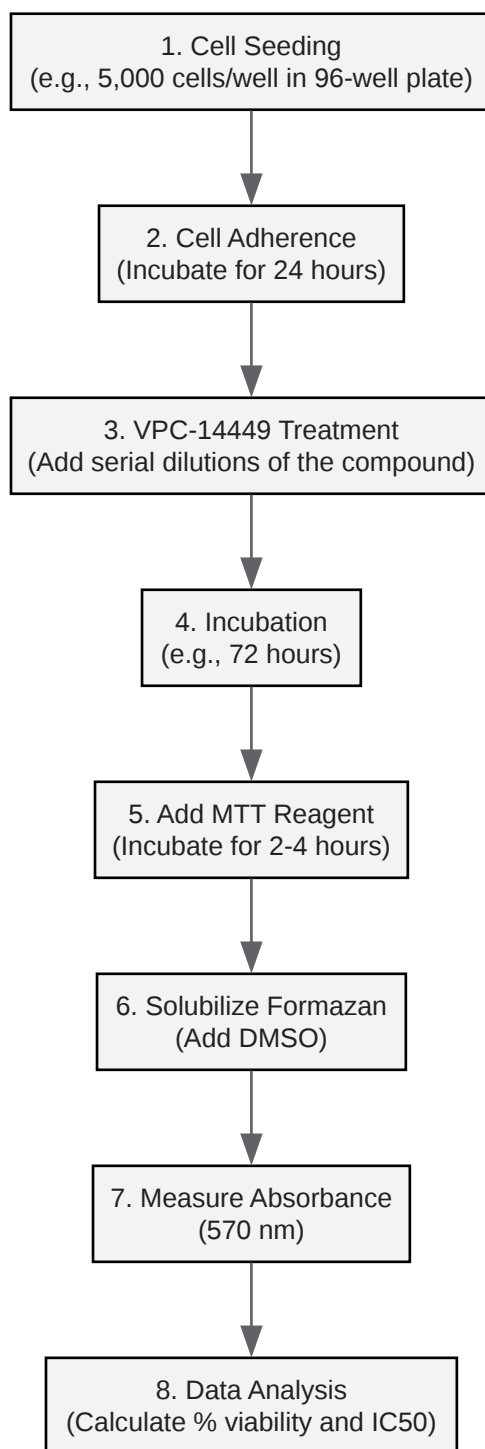
## Principle of Action

**VPC-14449** functions by binding to a surface-exposed pocket on the DBD of the AR.[3] This binding event physically obstructs the receptor's ability to engage with androgen response

elements (AREs) on the DNA. Consequently, the transcription of AR-regulated genes, which are crucial for the growth and survival of prostate cancer cells, is inhibited. This disruption of AR signaling ultimately leads to a reduction in cell viability.

## Signaling Pathway Diagram





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## References

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